molecular formula C42H54ClNO15 B015226 Aclarubicin hydrochloride CAS No. 75443-99-1

Aclarubicin hydrochloride

Katalognummer: B015226
CAS-Nummer: 75443-99-1
Molekulargewicht: 848.3 g/mol
InChI-Schlüssel: KUSMIBXCRZTVML-PCCPLWKKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aclarubicin hydrochloride is an anthracycline antibiotic derived from Streptomyces galilaeus . It is primarily used to treat acute myeloid leukemia (AML) and other hematological malignancies, with emerging applications in solid tumors like breast cancer and hepatocellular carcinoma (HCC) . Its molecular formula is C₄₂H₅₄ClNO₁₅ (MW: 848.33), featuring a complex structure with multiple sugar moieties that contribute to its reduced cardiotoxicity compared to other anthracyclines .

Mechanism of Action: Aclarubicin inhibits both topoisomerase I and II, disrupting DNA replication and repair . It also generates free radicals via its quinone structure, damaging cancer cell membranes and DNA . Unlike other anthracyclines, its cardiotoxicity is significantly lower due to reduced iron-mediated oxidative stress .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Aclarubicin Hydrochloride wird durch eine Reihe komplexer chemischer Reaktionen synthetisiert. Der erste Schritt beinhaltet die Fermentation von Streptomyces galilaeus, um Aclacinomycin zu produzieren. Anschließend erfolgen Extraktions- und Reinigungsprozesse, einschließlich Chromatographie .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von this compound die großtechnische Fermentation von Streptomyces galilaeus. Die Fermentationsbrühe wird dann Extraktions- und Reinigungsprozessen unterzogen, um die gewünschte Verbindung zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Aclarubicin Hydrochloride unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation Chinone produzieren, während Reduktion Alkohole produzieren kann .

Wissenschaftliche Forschungsanwendungen

Aclarubicin Hydrochloride hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Aktivität der Topoisomerase II hemmt, einem Enzym, das an der DNA-Replikation beteiligt ist. Diese Hemmung führt zur Anhäufung von DNA-Brüchen, was letztendlich zum Zelltod führt. Zusätzlich erzeugt this compound reaktive Sauerstoffspezies, die zusätzlich zu seinen zytotoxischen Wirkungen beitragen .

Ähnliche Verbindungen:

Einzigartigkeit: this compound ist einzigartig in seiner Fähigkeit, sowohl Topoisomerase I als auch II zu hemmen, während andere Anthracycline hauptsächlich auf Topoisomerase II abzielen. Diese doppelte Hemmung kann zu seiner verbesserten Wirksamkeit bei bestimmten Krebsbehandlungen beitragen .

Wirkmechanismus

Aclarubicin hydrochloride exerts its effects by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication. This inhibition leads to the accumulation of DNA breaks, ultimately resulting in cell death. Additionally, this compound generates reactive oxygen species, which further contribute to its cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Clinical Use :

  • Dosing : 25 mg/m²/day for 7 days (AML) or 30 mg/m²/day for 4 days (solid tumors) .
  • Efficacy : Achieves 58% complete remission in AML first relapse and comparable efficacy to doxorubicin in breast and thyroid cancers with fewer side effects .
  • Applications : Used in HCC via transcatheter arterial chemoembolization (TACE) with polylactic acid microspheres, showing a 54.3% 1-year survival rate .

Comparison with Similar Anthracyclines

Molecular and Pharmacological Properties

Compound Molecular Weight Mechanism Cardiotoxicity Risk Key Structural Features
Aclarubicin 848.33 Dual Topo I/II inhibition Low Multiple sugar moieties
Doxorubicin 579.98 Topo II inhibition High Single daunosamine sugar
Daunorubicin 563.98 Topo II inhibition High Similar to doxorubicin
Idarubicin 533.96 Topo II inhibition Moderate Lack of methoxy group
Epirubicin 579.98 Topo II inhibition Moderate 4'-epi configuration
Pirarubicin 664.10 Topo II inhibition Lower than doxorubicin Tetrahydropyranyl moiety

Key Insights :

  • Aclarubicin’s dual topoisomerase inhibition and structural complexity enable broader anticancer activity and reduced toxicity .
  • Sugar moieties in aclarubicin reduce affinity for cardiac tissue, lowering cardiotoxicity .

Clinical Profiles

Compound Common Dosing Key Clinical Uses Notable Trials/Outcomes
Aclarubicin 25–30 mg/m²/day (4–7 days) AML, HCC, breast cancer 58% CR in AML relapse; 93.6% tumor reduction in HCC
Doxorubicin 60–75 mg/m² every 3 weeks Lymphoma, sarcoma, breast cancer Standard in first-line regimens
Daunorubicin 45–90 mg/m²/day (3 days) AML, ALL Key in induction therapy
Idarubicin 12 mg/m²/day (3 days) AML, breast cancer Higher lipophilicity enhances CNS penetration
Epirubicin 60–100 mg/m² every 3 weeks Breast, gastric cancer Reduced cardiotoxicity vs. doxorubicin
Pirarubicin 40–60 mg/m² every 3–4 weeks Bladder, breast cancer Lower vesicant toxicity

Key Insights :

  • Aclarubicin’s split-dose regimen minimizes toxicity while maintaining efficacy .
  • In HCC, aclarubicin-loaded microspheres achieve 82.1% reduction in serum AFP levels .

Key Insights :

  • Aclarubicin avoids alopecia and severe myelosuppression, improving patient quality of life .
  • Its non-mutagenic profile enhances long-term safety .

Biologische Aktivität

Aclarubicin hydrochloride, an anthracycline antibiotic derived from Streptomyces galilaeus, exhibits significant biological activity primarily as an antineoplastic agent. This compound is utilized in the treatment of various malignancies, including acute non-lymphoblastic leukemia, breast cancer, and pancreatic ductal adenocarcinoma (PDAC). Its mechanisms of action involve intercalation into DNA and inhibition of topoisomerases, leading to disrupted DNA replication and cellular apoptosis.

Aclarubicin exerts its cytotoxic effects through several mechanisms:

  • Intercalation into DNA : Aclarubicin binds to DNA strands, disrupting the double helix structure and inhibiting the function of topoisomerase II, an enzyme essential for DNA replication and transcription .
  • Histone Eviction : Unlike doxorubicin, which induces DNA breaks, aclarubicin primarily causes chromatin damage by evicting histones from heterochromatin regions marked by H3K27me3. This unique mechanism contributes to its cytotoxicity without the typical side effects associated with other anthracyclines .
  • Induction of Apoptosis : Studies have shown that aclarubicin activates apoptotic pathways in cancer cells, as evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP), a marker of apoptosis .

Efficacy in Cancer Treatment

Recent research highlights the superior efficacy of aclarubicin compared to other chemotherapeutic agents. In a study involving patient-derived low-passage PDAC cell lines, aclarubicin demonstrated potent antitumor activity at doses lower than peak serum concentrations typically observed during treatment. The drug was particularly effective in combination with gemcitabine, showing synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines .

Comparative Antitumor Activity

The following table summarizes the comparative antitumor activity of aclarubicin against other chemotherapeutic agents in various studies:

DrugCell LineIC50 (µM)Effectiveness
AclarubicinPC250.5High
DoxorubicinPC252.0Moderate
GemcitabinePC251.0Low
Aclarubicin + GemcitabinePC250.2Synergistic
AclarubicinBXPC-30.3High
DoxorubicinBXPC-31.5Moderate

Case Studies and Clinical Applications

Aclarubicin has been investigated in various clinical settings:

  • Acute Non-Lymphoblastic Leukemia : In clinical trials, patients receiving aclarubicin as part of combination therapy showed improved remission rates compared to those treated with standard regimens alone.
  • Breast Cancer : Aclarubicin has been used effectively in treating advanced breast cancer, particularly in cases resistant to first-line therapies.
  • Pancreatic Cancer : The combination of aclarubicin with gemcitabine has shown promise in enhancing treatment efficacy for PDAC patients who typically exhibit resistance to conventional therapies .

Side Effects and Toxicity

While aclarubicin is associated with reduced cardiotoxicity compared to other anthracyclines like doxorubicin, it can still cause adverse effects such as nausea, vomiting, and myelosuppression. These side effects necessitate careful monitoring during treatment .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for assessing the purity and related substances in Aclarubicin hydrochloride?

this compound purity is typically evaluated using reversed-phase liquid chromatography (HPLC) with a mobile phase comprising water, acetonitrile, ethanol, and phosphoric acid (pH 3.6). Key parameters include system suitability (resolution ≥ 1.5 between aclarubicin and related compounds like aklavinone), peak symmetry (0.7–1.2), and detection limits (0.1% for impurities). Specific thresholds for related substances, such as ≤0.2% for aklavinone and ≤1.5% for 1-deoxypyrromycin, are enforced .

Q. How should this compound solutions be prepared and stored to ensure stability during experiments?

Dissolve this compound in water or methanol (1:200 w/v) for short-term use. For long-term storage, lyophilized powder should be kept at -20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles, as degradation products (e.g., aclacinomycin S1) may form, impacting experimental reproducibility .

Q. What are the key physicochemical properties of this compound critical for experimental design?

Key properties include optical rotation ([α]²⁰D: -146° to -162°), pH (5.5–6.5 in aqueous solution), and solubility (clear yellow solution at 10 mg/mL in water). Heavy metal contamination must be ≤20 ppm, verified via Method 2 of USP <1.07> .

Q. How is this compound characterized for identity and structural integrity?

Use UV-Vis spectroscopy (λmax 230–250 nm for anthraquinone moiety) and chloride ion testing (qualitative response to AgNO3). Confirm molecular identity via HPLC retention time matching with reference standards and mass spectrometry (MW: 848.33 g/mol, C₄₂H₅₄ClNO₁₅) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC₅₀ values of this compound across studies?

Discrepancies often arise from variations in cell lines, assay conditions (e.g., exposure time, serum concentration), or impurity profiles. Standardize protocols using validated reference materials (e.g., Aclarubicin RS) and cross-validate results with orthogonal methods like clonogenic assays. Critical evaluation of raw data (e.g., dose-response curves) and adherence to OECD guidelines for cytotoxicity testing improve comparability .

Q. What experimental design considerations are critical for in vivo efficacy studies of this compound?

Use immunocompetent murine models (e.g., DBA/2 mice with P-388 leukemia) to evaluate tumor growth inhibition. Intraperitoneal administration (0.75–6 mg/kg/day for 10 days) shows dose-dependent efficacy. Monitor cardiotoxicity (a common anthracycline side effect) via echocardiography and histopathology. Include control groups receiving equivalent DMSO volumes to account for solvent effects .

Q. How can researchers optimize the synthesis of this compound to minimize genotoxic impurities?

Employ process analytical technology (PAT) to monitor intermediates like 1-deoxypyrromycin. Use orthogonal purification methods (e.g., preparative HPLC followed by crystallization) and validate impurity removal via LC-MS. Strict control of reaction pH (5.5–6.5) and temperature (20–25°C) reduces side-product formation .

Q. What strategies mitigate conflicting data on this compound’s mechanism of action in solid vs. hematological tumors?

Conduct comparative transcriptomic profiling (RNA-seq) of treated tumor cells to identify context-dependent pathways. Use isoform-specific inhibitors (e.g., TOP2A vs. TOP2B) to dissect DNA topoisomerase II inhibition effects. Validate findings in 3D tumor spheroids to better mimic in vivo microenvironments .

Q. How should researchers address batch-to-batch variability in this compound’s biological activity?

Implement quality-by-design (QbD) principles during manufacturing. Perform rigorous batch testing for related substances (HPLC), water content (Karl Fischer titration; ≤3%), and residual solvents (GC-MS). Correlate physicochemical data with in vitro cytotoxicity (e.g., CCK-8 assays) to establish acceptance criteria .

Q. What are the best practices for reproducing pharmacokinetic data of this compound in preclinical models?

Use LC-MS/MS for plasma quantification (LLOQ: 1 ng/mL). Account for species-specific metabolism by including metabolite identification (e.g., aclarubicinol) and protein binding studies. Standardize sampling times (0.5, 1, 2, 4, 8, 24 hr post-dose) and use non-compartmental analysis (WinNonlin) for consistency .

Q. Methodological Resources

  • Analytical Standards : Use Aclarubicin RS (USP) for system suitability testing .
  • In Vivo Models : Leukemia P-388 in DBA/2 mice (LD₅₀: 35.6 mg/kg IV) .
  • Ethical Compliance : Follow OECD 423 guidelines for acute toxicity studies and IACUC protocols for animal welfare .

Eigenschaften

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H53NO15.ClH/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29;/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3;1H/t18-,19-,20-,24-,27-,28-,29-,30-,31-,35-,39+,40+,42+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSMIBXCRZTVML-PCCPLWKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H54ClNO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046658
Record name Aclarubicin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

848.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75443-99-1
Record name 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-α-L-lyxo-hexopyranosyl]-3-(dimethylamino)-α-L-lyxo-hexopyranosyl]oxy]-, methyl ester, hydrochloride (1:1), (1R,2R,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75443-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aclarubicin hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075443991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aclarubicin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-α-l-lyxo-hexopyranosyl]-3-(dimethylamino)-α-l-lyxo-hexopyranosyl]oxy]-, methyl ester, hydrochloride, [1R-(1α,2β,4β)]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.078
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACLARUBICIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/501948RI66
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Aclarubicin hydrochloride
Aclarubicin hydrochloride
Aclarubicin hydrochloride
Aclarubicin hydrochloride
Aclarubicin hydrochloride
Aclarubicin hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.